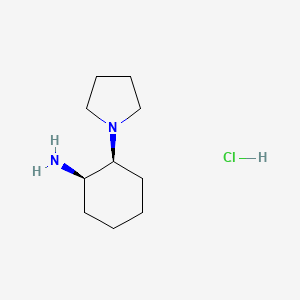
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexane backbone, with an amine group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Backbone: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a pyrrolidine moiety.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or acyl groups.
Scientific Research Applications
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
Pyrrolidine: A compound with a pyrrolidine ring, lacking the cyclohexane backbone.
N-Methylcyclohexylamine: A related compound with a methyl group attached to the amine nitrogen.
Uniqueness
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry and the combination of the cyclohexane and pyrrolidine rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H21ClN2 |
|---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h9-10H,1-8,11H2;1H/t9-,10+;/m1./s1 |
InChI Key |
DYFXUUWCEAKCMX-UXQCFNEQSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















